2-(4-chlorophenoxy)acetic acid;N,N-diethylethanamine
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Overview
Description
2-(4-chlorophenoxy)acetic acid;N,N-diethylethanamine is a compound that combines the properties of 2-(4-chlorophenoxy)acetic acid and N,N-diethylethanamine. 2-(4-chlorophenoxy)acetic acid is a synthetic pesticide similar to chemicals in a group of plant hormones called auxins . It is commonly used as a herbicide and plant growth regulator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)acetic acid typically involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom on chloroacetic acid by the phenoxide ion formed from 4-chlorophenol .
Industrial Production Methods
Industrial production of 2-(4-chlorophenoxy)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The chlorine atom on the aromatic ring can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenoxyacetic acid.
Reduction: Formation of 4-chlorophenoxyethanol.
Substitution: Formation of various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Acts as a plant growth regulator, influencing cell division and elongation.
Medicine: Investigated for its potential use in the synthesis of hypoxia-inducible factor-1 inhibitors.
Industry: Employed as a herbicide for controlling broad-leaved weeds in agricultural fields.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)acetic acid involves its interaction with plant hormone receptors, mimicking the action of natural auxins . This leads to uncontrolled cell division and elongation, ultimately causing damage to the vascular tissue of plants . The compound’s molecular targets include auxin receptors and associated signaling pathways .
Comparison with Similar Compounds
2-(4-chlorophenoxy)acetic acid is similar to other phenoxyacetic acid derivatives such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different substitution patterns on the aromatic ring.
2-Chlorophenoxyacetic acid: A related compound with a single chlorine substitution.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)acetic acid lies in its specific substitution pattern, which imparts distinct herbicidal and plant growth-regulating properties . Its combination with N,N-diethylethanamine enhances its solubility and effectiveness in various applications .
Properties
CAS No. |
89423-24-5 |
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Molecular Formula |
C14H22ClNO3 |
Molecular Weight |
287.78 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H7ClO3.C6H15N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-4-7(5-2)6-3/h1-4H,5H2,(H,10,11);4-6H2,1-3H3 |
InChI Key |
WTXZSLOAANNSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1OCC(=O)O)Cl |
Origin of Product |
United States |
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